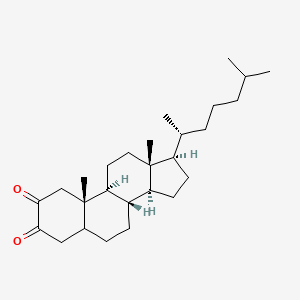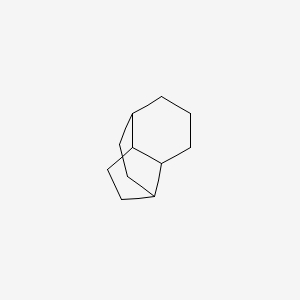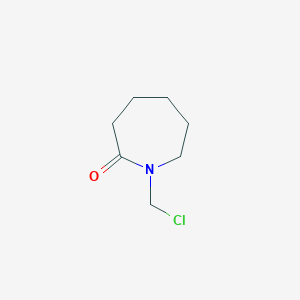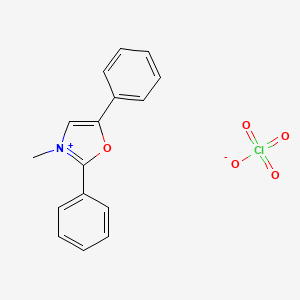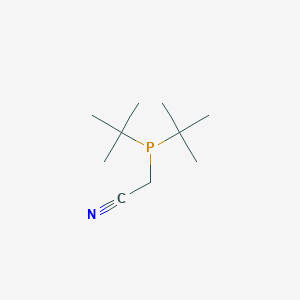
(Di-tert-butylphosphanyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Di-tert-butylphosphanyl)acetonitrile is an organophosphorus compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Di-tert-butylphosphanyl)acetonitrile typically involves the reaction of di-tert-butylphosphine with acetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the deprotonation of acetonitrile, followed by nucleophilic attack on the phosphine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(Di-tert-butylphosphanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphorus-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of new organophosphorus compounds.
科学研究应用
(Di-tert-butylphosphanyl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of (Di-tert-butylphosphanyl)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The nitrile group can undergo various transformations, contributing to the compound’s versatility in organic synthesis.
相似化合物的比较
Similar Compounds
Similar compounds to (Di-tert-butylphosphanyl)acetonitrile include:
Di-tert-butylphosphine: A related phosphine compound with similar reactivity.
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
Di-tert-butylphosphanyl derivatives: Various derivatives with different substituents on the phosphanyl group.
Uniqueness
This compound is unique due to the combination of the phosphanyl and nitrile groups, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
属性
CAS 编号 |
58309-94-7 |
|---|---|
分子式 |
C10H20NP |
分子量 |
185.25 g/mol |
IUPAC 名称 |
2-ditert-butylphosphanylacetonitrile |
InChI |
InChI=1S/C10H20NP/c1-9(2,3)12(8-7-11)10(4,5)6/h8H2,1-6H3 |
InChI 键 |
DLJOZUCDEKWNID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CC#N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


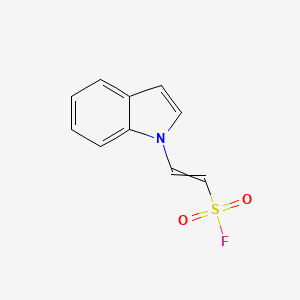

![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
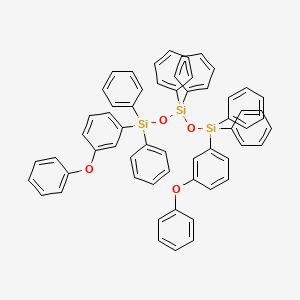
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
